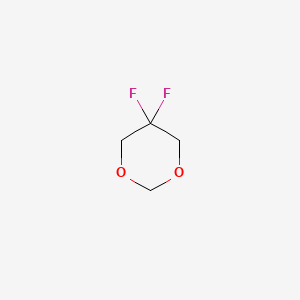

5,5-Difluoro-1,3-dioxane

Description

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, holds a position of immense importance in modern science. Current time information in Houston County, US.acs.org The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgdocbrown.info This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.2 Å), and the high strength of the C-F bond. docbrown.info

These modifications have led to profound impacts across numerous sectors. It is estimated that over 20% of all pharmaceutical drugs and approximately 30% of agrochemicals contain at least one fluorine atom. rsc.org Compounds like fluoxetine (B1211875) (Prozac) and fluticasone (B1203827) (Flonase) are prominent examples of fluorinated pharmaceuticals. acs.org In materials science, fluorine's inclusion leads to the creation of advanced materials like fluoropolymers (e.g., Teflon), known for their high thermal stability, chemical resistance, and low friction coefficients. Current time information in Houston County, US.acs.org Organofluorine compounds also serve as refrigerants, surfactants, and critical reagents in chemical synthesis. Current time information in Houston County, US. The continuous development of new, safer, and more efficient fluorination and fluoroalkylation methods underscores the vibrant and expanding nature of this chemical field. docbrown.info

Role of 1,3-Dioxane (B1201747) Scaffolds in Stereochemical and Synthetic Research

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is a cornerstone in stereochemical and synthetic research. nist.govdss.go.th Its chair-like conformation is a convenient model for studying conformational analysis, providing a clearer understanding of stereoelectronic effects compared to its carbocyclic analog, cyclohexane (B81311). nih.gov The shorter C-O bond length compared to a C-C bond alters the geometry, influencing the steric interactions and conformational preferences of substituents on the ring. nih.gov

This predictable stereochemistry makes the 1,3-dioxane scaffold a valuable tool. It is frequently employed as a chiral auxiliary or a protecting group for 1,3-diols in complex organic synthesis. Current time information in Houston County, US. Furthermore, the stereochemical arrangement of substituents on the dioxane ring can be precisely controlled, which has been leveraged in the modular synthesis of large, stereochemically diverse libraries of compounds for biological screening. chemicalbook.com For instance, a library of 18,000 varied 1,3-dioxanes was synthesized to explore new chemical probes for chemical genetics. chemicalbook.com The study of conformational equilibria in substituted 1,3-dioxanes, often using techniques like NMR spectroscopy, provides fundamental insights into the forces governing molecular shape and reactivity. dss.go.thdrhazhan.com

Unique Features of Geminal Difluorination in Cyclic Ethers, with a Focus on 5,5-Difluoro-1,3-dioxane

The introduction of a geminal difluoro (CF₂) group into a cyclic ether, such as the 1,3-dioxane ring, imparts unique structural and electronic features. The placement of two highly electronegative fluorine atoms on the same carbon atom creates a strong dipole and can significantly influence the conformational behavior of the ring system.

A key aspect of geminal difluorination in ethers is the manifestation of the anomeric effect, where hyperconjugation between an oxygen lone pair (n) and the antibonding orbital (σ) of an adjacent C-F bond (n_O → σ_C–F) stabilizes conformations where the C-F bond is axial. This stereoelectronic interaction can rigidify the six-membered ring, stabilizing its conformation.

For the specific compound This compound , these effects are particularly relevant. A seminal study in 1973 by Binsch, Eliel, and Mager investigated the ring inversion barrier for this molecule, providing critical data on its conformational dynamics. researchgate.net While the precise thermodynamic parameters from this study are highly specific, the investigation itself highlights the compound's importance as a model for understanding the influence of geminal difluorination on heterocyclic ring systems. The presence of the CF₂ group at the C5 position, flanked by two CH₂ groups and opposite the C2 acetal (B89532) carbon, creates a unique electronic environment that distinguishes it from both non-fluorinated 1,3-dioxane and monofluoro-substituted analogs.

Research into derivatives of this core structure has revealed practical applications. For example, racemic anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes have been synthesized and evaluated as new chiral dopants for liquid crystal compositions. In this context, the CF₂ group is anticipated to help stabilize the six-membered ring's conformation through stereoelectronic interactions, potentially rigidifying the structure. These derivatives are synthesized from 2,2-difluoro-1,3-diols, which are then ketalized to form the final this compound ring system.

Compound Properties and Research Data

The following tables provide available data on this compound and summarize key research findings on its derivatives.

Table 1: Physicochemical and Conformational Properties of this compound

| Property | Value / Information |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆F₂O₂ |

| Molecular Weight | 124.09 g/mol |

| CAS Number | 36301-44-7 |

| Conformational Analysis | The energy barrier for the chair-to-chair ring inversion was determined by dynamic NMR spectroscopy. researchgate.net |

Table 2: Summary of Research Findings on Substituted this compound Derivatives

| Derivative Class | Research Focus | Key Findings | Reference(s) |

| anti-4,6-Diaryl-5,5-difluoro-1,3-dioxanes | Chiral Dopants for Liquid Crystals | Enantiomerically pure forms were synthesized and evaluated for their ability to induce chirality in nematic liquid crystal phases. | , |

| 2-Isopropyl-5,5-difluoro-1,3-dioxane | Synthetic Analog | Noted as an analog for physicochemical property comparison; the electron-withdrawing fluorine groups are expected to enhance stability. | acs.org |

| 1,3,2-Dioxathiane, 5,5-difluoro-, 2,2-dioxide | Sulfur-containing Analog | A related heterocyclic system where the C2 carbon is replaced by a sulfonyl group (SO₂). The difluoro groups are noted to enhance chemical reactivity. | docbrown.info |

Structure

3D Structure

Properties

CAS No. |

36301-44-7 |

|---|---|

Molecular Formula |

C4H6F2O2 |

Molecular Weight |

124.09 g/mol |

IUPAC Name |

5,5-difluoro-1,3-dioxane |

InChI |

InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |

InChI Key |

PXPPNGDOJBTCIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Difluoro 1,3 Dioxane and Its Derivatives

Strategies for Ring Construction and Functionalization

Ring construction strategies are foundational to synthesizing 5,5-difluoro-1,3-dioxanes. These methods typically involve the reaction of a difluorinated three-carbon unit with a carbonyl compound to form the six-membered ring.

The synthesis of specific stereoisomers of 5,5-difluoro-1,3-dioxane derivatives is crucial for applications such as chiral dopants in liquid crystal compositions. nih.gov A notable diastereoselective approach involves the synthesis of anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes. This process begins with a racemic anti-2,2-difluoro-1,3-diol, which upon reaction with a ketone, yields the corresponding racemic dioxane derivatives. nih.gov

The resulting racemic mixtures can then be separated into their individual enantiomers, for example, (R,R)- and (S,S)-isomers, for further evaluation of their specific properties. nih.gov This highlights a strategy where stereocontrol is achieved during the formation of the diol precursor, which is then translated to the final dioxane product.

A primary and effective route to 5,5-difluoro-1,3-dioxanes is through the condensation of 2,2-difluoro-1,3-diols with aldehydes or ketones. The diol precursor itself, such as racemic anti-2,2-difluoro-1,3-diphenyl-1,3-propanediol, can be prepared via an aldol-Tishchenko reaction starting from difluoromethyl phenyl ketone and benzaldehyde. nih.gov

The subsequent ketalization or acetalization of this diol forms the dioxane ring. For instance, the reaction of rac-2,2-difluoro-1,3-diphenyl-1,3-propanediol with specific ketones in a solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) produces the desired 4,6-diaryl-5,5-difluoro-1,3-dioxanes in moderate to good yields. nih.gov

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

| rac-2,2-difluoro-1,3-diphenyl-1,3-propanediol | Liquid crystal-like ketone 1 | rac-4,6-diphenyl-5,5-difluoro-1,3-dioxane derivative 3 | 56% | nih.gov |

| rac-2,2-difluoro-1,3-diphenyl-1,3-propanediol | 2,2-dimethoxypropane | rac-2,2-dimethyl-4,6-diphenyl-5,5-difluoro-1,3-dioxane 4 | 62% | nih.gov |

The formation of the 1,3-dioxane (B1201747) ring is fundamentally an acetalization reaction. This reaction typically involves the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.orgthieme-connect.de The stability of the resulting cyclic acetal (B89532) makes this a common protective strategy in organic synthesis. thieme-connect.de

A standard procedure utilizes a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or zirconium tetrachloride (ZrCl₄), in a solvent like toluene. organic-chemistry.orgrsc.org To drive the reaction to completion, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus. organic-chemistry.org This method is versatile and can be used to synthesize a variety of 1,3-dioxane derivatives. For example, 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313) was synthesized by refluxing 2-propylpropane-1,3-diol (B1277289) and 3,5-difluorobenzaldehyde (B1330607) with p-TsOH in toluene. rsc.org Furthermore, stereoselective acetalization processes have been developed to produce specific isomers, such as trans-2,5-disubstituted 1,3-dioxanes, by performing the reaction in saturated aqueous solutions of certain inorganic salts. acs.org

Direct Fluorination and Fluorine Introduction Strategies

An alternative synthetic approach involves introducing fluorine atoms directly onto a pre-formed 1,3-dioxane ring or a molecule containing this moiety. This late-stage functionalization can be a powerful tool for accessing novel fluorinated compounds.

Direct fluorination can be performed on molecules containing a 1,3-dioxane acetal group. Research has demonstrated the direct fluorination at the C-4 position of a 3,5-disubstituted isoxazole (B147169) core that bears a 1,3-dioxane acetal at its C-5 position. seqens.com This late-stage fluorination allows for the synthesis of novel 4-fluorinated isoxazoles. seqens.com The presence of the acetal group is strategic, as it can be deprotected later to reveal an aldehyde, opening up possibilities for further chemical modifications.

The reaction conditions for such fluorinations require careful optimization of the base, fluorinating agent, and concentration to achieve high yields.

The direct introduction of fluorine onto a carbon framework is achieved using electrophilic fluorinating agents. A variety of these reagents are available, with N-F compounds being particularly common. nih.gov

In the synthesis of 4-fluorinated isoxazoles bearing a 1,3-dioxane acetal, N-fluorobenzenesulfonimide (NFSI) proved to be a highly effective electrophilic fluorinating agent, providing yields of up to 75%. seqens.com In this specific reaction, other common agents like Selectfluor® and N-fluoropyridinium triflate were tested but did not lead to product formation under the applied conditions.

Selectfluor® is one of the most widely used commercial electrophilic fluorinating agents, valued for being less hazardous and more cost-effective than many alternatives. ref.ac.uk It is frequently used for the fluorination of 1,3-dicarbonyl compounds and other active methylene (B1212753) compounds. ref.ac.ukorganic-chemistry.org The choice of the fluorinating agent is critical and depends heavily on the specific substrate and desired outcome.

The table below summarizes the optimization of the direct fluorination of 5-(1,3-dioxan-2-yl)-3-phenylisoxazole using NFSI.

| Entry | Base (equiv) | NFSI (equiv) | Concentration (mol/L) | Yield (%) |

| 1 | 3.5 | 3.5 | 0.1 | 47 |

| 2 | 1.2 | 2.0 | 0.1 | 60 |

| 3 | 1.2 | 2.0 | 0.1 | 62 |

| 4 | 1.2 | 2.0 | 0.2 | 65 |

| 5 | 1.2 | 2.0 | 0.3 | 70 |

| 6 | 1.2 | 2.0 | 0.4 | 75 |

| 7 | 1.2 | 2.0 | 0.5 | 72 |

| 8 | 1.2 | 2.0 | 0.7 | 68 |

| 9 | 1.2 | 2.0 | 1.0 | 61 |

Methodologies for Gem-Difluoromethylene Unit Incorporation

A primary strategy for the synthesis of this compound involves the direct fluorination of a pre-existing 1,3-dioxane ring system, typically at the C5 position bearing a carbonyl group (1,3-dioxan-5-one) or a methylene group that can be activated for fluorination. While direct synthesis of this compound is not extensively documented, methodologies for the gem-difluorination of cyclic ketones serve as a pertinent model.

One established approach for the synthesis of gem-difluoro compounds is the treatment of ketones with fluorinating agents. For instance, the reaction of 1,3-diketones with electrophilic fluorinating agents like Selectfluor® can yield 2,2-difluoro-1,3-dicarbonyl compounds. nih.gov Although the monofluorination of 1,3-diketones is often rapid, the subsequent introduction of the second fluorine atom can be more challenging and may require extended reaction times or harsher conditions. nih.gov

A more general and milder method for gem-difluorination of ketones involves a two-step process starting from the corresponding 1,3-dithiolane (B1216140) derivative. This approach is a valuable alternative to using hazardous reagents like sulfur tetrafluoride. The 1,3-dithiolane, formed from the parent ketone, can be treated with a combination of a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride) (HF-pyridine). This reaction is efficient even at low temperatures for dithiolanes derived from ketones.

Recent advancements in photoredox catalysis have opened new avenues for the incorporation of gem-difluoro units. An organo-photoredox catalyzed gem-difluoroallylation of cyclic ketones with α-trifluoromethyl alkenes has been demonstrated. chemrxiv.org This method proceeds under mild conditions and shows a broad substrate scope, suggesting its potential applicability to precursors of this compound.

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 1,3-Diketones | Selectfluor®, MeCN | 2,2-Difluoro-1,3-diketones | Stepwise fluorination, second fluorination can be slow. nih.gov |

| Ketone-derived 1,3-dithiolanes | 1,3-dibromo-5,5-dimethylhydantoin, HF-pyridine, CH2Cl2, -78 °C to 0 °C | gem-Difluoro compounds | Efficient, low temperature, avoids SF4. |

| Cyclic Ketones | α-Trifluoromethyl alkenes, organo-photoredox catalyst, visible light | gem-Difluoroallyl ketones | Mild conditions, broad scope. chemrxiv.org |

Catalytic Methods in the Synthesis of Fluorinated Dioxanes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of fluorinated organic compounds. Both transition-metal-catalyzed and other catalytic systems have been explored for the introduction of fluorine into heterocyclic frameworks.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application in fluorine chemistry is a rapidly expanding field. While specific examples of transition-metal-catalyzed synthesis of this compound are scarce, related transformations provide valuable insights into potential synthetic routes.

A significant body of research focuses on the transition-metal-catalyzed functionalization of gem-difluoroalkenes. researchgate.netresearchgate.net These reactions often proceed through a β-fluoro alkylmetal intermediate, which can undergo β-fluoride elimination to yield monofluorinated products. However, strategies that promote "fluorine-retentive processes" are of greater relevance for the synthesis of gem-difluoromethylene-containing compounds. researchgate.net

One notable example is the copper-catalyzed gem-difluoroolefination of diazo compounds using TMSCF3 as the fluorine source. digitellinc.com This reaction proceeds via a trifluoromethylation followed by a C-F bond cleavage to afford 1,1-difluoroalkenes. While not a direct synthesis of a dioxane ring, it demonstrates the utility of copper catalysis in constructing the gem-difluoroalkene moiety, which could potentially be a precursor to the this compound system through subsequent cyclization reactions.

Palladium catalysis has been employed in the C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes, followed by a β-fluoride elimination to yield gem-difluoro olefins. rsc.org This strategy highlights the potential for palladium-catalyzed C-H activation to introduce fluorinated moieties, which could be adapted for the synthesis of fluorinated dioxanes.

| Catalyst System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Copper(I) iodide / Cesium fluoride | gem-Difluoroolefination | Diazo compounds, TMSCF3 | 1,1-Difluoroalkenes | digitellinc.com |

| Palladium(II) acetate | C-H Functionalization / β-fluoride elimination | Indole heterocycles, fluorinated diazoalkanes | gem-Difluoro olefins | rsc.org |

Beyond transition metals, other catalytic systems, including organocatalysis and photoredox catalysis, have emerged as powerful tools for fluorination reactions. These methods often offer complementary reactivity and milder reaction conditions.

As mentioned previously, organo-photoredox catalysis has been successfully applied to the gem-difluoroallylation of cyclic ketones. chemrxiv.org This transition-metal-free approach utilizes an organic photosensitizer to initiate the reaction, demonstrating the potential of photoredox catalysis in the synthesis of complex fluorinated molecules.

Furthermore, the synthesis of fluorinated heterocycles can be achieved through transition-metal-free pathways. For instance, the direct, base-mediated intramolecular arylation of phenols with aryl halides has been developed, proceeding through a benzyne (B1209423) intermediate. nih.gov While not a fluorination reaction, it showcases the potential of transition-metal-free C-H functionalization in building complex ring systems. The development of similar catalytic systems for the direct fluorination of 1,3-dioxane precursors is a promising area for future research.

Derivatization and Post-Synthetic Modification Strategies of this compound Intermediates

The derivatization and post-synthetic modification of this compound intermediates are crucial for expanding their chemical diversity and exploring their potential applications. A key strategy involves the functionalization of other positions on the dioxane ring or the manipulation of substituents already present.

A notable example of post-synthetic modification is the deprotection of an acetal group at the C5 position of a fluorinated isoxazole containing a 1,3-dioxane moiety. academie-sciences.fr In this work, a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole was first fluorinated at the C4 position of the isoxazole ring. Subsequently, the 1,3-dioxane acetal was deprotected under acidic conditions to yield the corresponding aldehyde. academie-sciences.fr This transformation highlights a strategy where the 1,3-dioxane ring serves as a protecting group for a carbonyl functionality, which can be unveiled after other synthetic manipulations. This approach allows for further functionalization of the resulting aldehyde.

| Substrate | Reagents and Conditions | Product | Transformation | Reference |

|---|---|---|---|---|

| 5-(1,3-Dioxan-2-yl)-4-fluoro-3-phenylisoxazole | HCl (1N), water/acetone (1/1), 90 °C, 4 days | 4-Fluoro-3-phenylisoxazole-5-carbaldehyde | Deprotection of the dioxane acetal | academie-sciences.fr |

The development of further derivatization strategies for the this compound core is an area of active interest. Potential modifications could include functionalization at the C2 position, which could be achieved by using a substituted aldehyde or ketone in the initial cyclization to form the dioxane ring. Additionally, reactions involving the C4 and C6 positions, or ring-opening reactions of the dioxane moiety, could provide access to a diverse range of novel fluorinated compounds.

Conformational Analysis and Stereoelectronic Effects in 5,5 Difluoro 1,3 Dioxane Systems

Elucidation of Preferred Conformational Isomers

Like its parent compound, 1,3-dioxane (B1201747), 5,5-difluoro-1,3-dioxane predominantly adopts a chair conformation . This conformation is generally the most stable for six-membered rings as it minimizes both torsional strain and angle strain. msu.edu In this chair form, the carbon atoms at positions 2, 4, and 6, along with one of the oxygen atoms, lie in a plane, while the other oxygen and the C5 carbon are puckered out of this plane. While other conformations such as the boat and twist-boat are possible intermediates in the ring inversion process, the chair conformation represents the ground state for this compound. youtube.com The presence of the two fluorine atoms at the 5-position does not alter this fundamental preference for a chair-like geometry. brainly.com

Influence of Geminal Difluorination on Ring Conformation

The substitution of two hydrogen atoms with two fluorine atoms at the C5 position has a significant impact on the geometry and stability of the dioxane ring. This influence is primarily attributed to a combination of steric and stereoelectronic effects.

The conformational behavior of this compound is significantly influenced by stereoelectronic interactions, particularly hyperconjugation. It has been proposed that the introduction of a CF₂ group can stabilize the conformation of the six-membered ring through interactions between the antibonding orbitals (σ) of the carbon-fluorine bonds and the bonding orbitals (σ) of adjacent carbon-hydrogen bonds. beilstein-journals.orgnih.gov This type of interaction, specifically a σCH → σCF overlap, is a key factor in stabilizing certain conformations. beilstein-journals.orgnih.gov In the context of the 1,3-dioxane ring, these hyperconjugative interactions can contribute to the rigidity of the chair conformation. beilstein-journals.orgnih.gov The electron-withdrawing nature of the fluorine atoms makes the C-F σ* orbitals effective electron acceptors, leading to stabilizing delocalization of electron density from neighboring C-H bonds. researchgate.netacs.org

The gauche effect, an attractive interaction between adjacent electron-withdrawing groups, is a well-documented phenomenon in fluorinated alkanes. researchgate.netresearchgate.net In the this compound system, the geminal fluorine atoms influence the torsional angles within the ring. While the classic gauche effect describes the preference for a gauche arrangement of substituents across a C-C single bond, the principles of stereoelectronic stabilization are also at play within the dioxane ring. The orientation of the C-F bonds relative to the C-O bonds and other C-C bonds in the ring is governed by a complex interplay of electrostatic and hyperconjugative interactions that favor specific dihedral angles to maximize orbital overlap and minimize repulsive interactions.

Investigation of Ring Inversion Barriers and Dynamics

The chair conformation of this compound is not static; it undergoes a process of ring inversion where one chair conformation converts into another. This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. youtube.com The energy barrier for this ring inversion has been a subject of study. For the parent 1,3-dioxane, the barrier to ring inversion is well-established. In the case of this compound, the presence of the geminal difluoro group influences this energy barrier. acs.org Studies on other 5,5-disubstituted-1,3-dioxanes, such as the 5,5-dinitro derivative, show that the nature of the substituents at the C5 position can alter the inversion pathway and the energy barriers involved. researchgate.net For this compound, the specific thermodynamic parameters for ring inversion have been determined, providing insight into the flexibility and dynamic behavior of the ring system. acs.org

Impact of Remote and Vicinal Substituents on Conformational Equilibrium

The introduction of additional substituents on the this compound ring can further influence its conformational equilibrium. For instance, the placement of alkyl or aryl groups at the C2, C4, or C6 positions can lead to a preference for one chair conformation over the other. In general, bulky substituents on a cyclohexane (B81311) or 1,3-dioxane ring prefer to occupy the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. msu.eduscribd.com

In derivatized this compound systems, such as 4,6-diaryl-5,5-difluoro-1,3-dioxanes, the aryl groups can adopt either axial or equatorial positions. The relative stability of these diastereomers is determined by the balance of steric and electronic effects. The synthesis of such compounds often yields specific diastereomers, indicating a thermodynamic preference for a particular arrangement of the substituents. beilstein-journals.orgnih.gov For example, the preparation of anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes has been reported, highlighting the influence of the phenyl groups on the stereochemical outcome of the synthesis and the resulting conformation of the dioxane ring. beilstein-journals.orgnih.gov

Chiroptical Properties and Chiral Induction in Derivatized Systems

When the this compound core is appropriately substituted to create a chiral molecule, it can exhibit interesting chiroptical properties. A notable example is the use of enantiomerically pure anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes as chiral dopants in liquid crystal compositions. beilstein-journals.orgnih.gov These chiral molecules can induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric phase. beilstein-journals.orgnih.gov The efficiency of this chiral induction is quantified by the helical twisting power (HTP). beilstein-journals.orgnih.gov

The C₂-symmetric structure of these derivatized dioxanes is effective in inducing a chiral pitch in nematic host mixtures. nih.gov The magnitude of the HTP is influenced by the nature of the substituents and the host liquid crystal mixture. nih.gov For example, extending the molecular structure to be more rod-like can significantly increase the HTP. nih.gov The chiroptical properties of these systems are a direct consequence of the defined three-dimensional structure of the chiral this compound derivatives. beilstein-journals.orgnih.gov

Table 1: Helical Twisting Power (HTP) of Chiral 4,6-Diphenyl-5,5-difluoro-1,3-dioxane Derivatives in Different Liquid Crystal Hosts

| Compound | Host Mixture | HTP (β / µm⁻¹) |

| (R,R)-3 | Host 1 | -16 |

| (S,S)-3 | Host 1 | +16 |

| (R,R)-4 | Host 1 | -8 |

| (S,S)-4 | Host 1 | +8 |

| (R,R)-3 | Host 2 | -33 |

| (S,S)-3 | Host 2 | +33 |

| (R,R)-4 | Host 2 | -16 |

| (S,S)-4 | Host 2 | +16 |

| Data sourced from Médebielle et al. (2024) researchgate.net |

Note: Compound 3 has a more extended, rod-like structure compared to compound 4 . Host 2 is a more polar liquid crystal mixture than Host 1. nih.gov

Mechanistic Investigations and Reactivity Pathways of 5,5 Difluoro 1,3 Dioxane

Elucidating Reaction Modes and Regioselectivity Profiles

The reactivity of 5,5-Difluoro-1,3-dioxane is largely dictated by the strong electron-withdrawing nature of the two fluorine atoms. This influences the acidity of neighboring protons and the stability of potential intermediates. While specific studies on the regioselectivity of this compound are not extensively documented, insights can be drawn from related fluorinated heterocyclic systems.

One key reaction mode for cyclic acetals is ring-opening, which is typically acid-catalyzed. For this compound, the presence of the electron-withdrawing fluorine atoms is expected to influence the stability of any carbocationic intermediates that might form during such a process.

Another important aspect is the reactivity of the C-H bonds adjacent to the difluorinated carbon. The increased acidity of these protons could facilitate deprotonation, creating a carbanion that can then react with various electrophiles. The regioselectivity of such reactions would be governed by the specific reaction conditions and the nature of the electrophile.

The following table summarizes the optimized conditions for the fluorination of a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, which can be considered a model system for understanding reactions involving dioxane-substituted heterocycles. academie-sciences.fr

Table 1: Optimized Conditions for the Fluorination of 5-(1,3-dioxan-2-yl)-3-phenylisoxazole academie-sciences.fr

| Parameter | Condition |

|---|---|

| Base | n-Butyllithium (nBuLi) |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | -78 °C to room temperature |

| Concentration | 0.4 mol/L |

| Yield | 75% |

Role as a Building Block in Complex Molecule Synthesis

The 1,3-dioxane (B1201747) framework is a common motif in many biologically active molecules and natural products. researchgate.netthieme-connect.de The introduction of a gem-difluoro group at the C5 position can significantly enhance the metabolic stability and lipophilicity of a molecule, making this compound an attractive building block for the synthesis of complex, fluorinated analogs of known bioactive compounds. academie-sciences.frnih.govnih.gov

One of the key synthetic utilities of the 1,3-dioxane moiety is its role as a protecting group for 1,3-diols. The stability of the dioxane ring under various reaction conditions, coupled with its straightforward formation and removal, makes it a valuable tool in multistep synthesis. thieme-connect.de The this compound unit can be incorporated into a target molecule to introduce the difluoromethylene group, which can act as a bioisostere for other functional groups like a carbonyl or an ether oxygen.

For instance, a 5-(1,3-dioxan-2-yl)-containing isoxazole (B147169) serves as a key intermediate in the formal synthesis of a bioactive compound that enhances the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). academie-sciences.fr The synthesis of this intermediate was achieved with a yield of up to 75% through a direct fluorination method. academie-sciences.fr This highlights the potential of using fluorinated dioxane derivatives in the development of new therapeutic agents. academie-sciences.fr

The versatility of the dioxane ring is further demonstrated by its ability to undergo deprotection to reveal a diol, which can then be further functionalized. This strategy allows for the late-stage introduction of diversity into a molecular scaffold. academie-sciences.fr

Reactivity of Fluorinated Centers Towards Nucleophilic and Electrophilic Reagents

The carbon atom bearing the two fluorine atoms in this compound is significantly electron-deficient due to the high electronegativity of fluorine. This makes the C5 position susceptible to attack by nucleophiles. However, direct nucleophilic substitution at a saturated carbon center is generally challenging. In the case of this compound, a direct SN2 displacement of a fluoride (B91410) ion is highly unlikely due to the strength of the C-F bond and the poor leaving group ability of the fluoride anion.

More plausible reactions involving nucleophiles would likely proceed through an elimination pathway if a suitable proton is available on an adjacent carbon, or through a ring-opening mechanism initiated by nucleophilic attack at another position in the ring, such as the acetal (B89532) carbon (C2).

The reactivity of the C-F bond can be enhanced under specific conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, fluoride can be a good leaving group when the aromatic ring is sufficiently activated by electron-withdrawing groups. researchgate.netnih.govnih.govrsc.org While this compound is not aromatic, this principle highlights that the electronic environment plays a crucial role in C-F bond reactivity.

Conversely, the difluoromethylene group is generally unreactive towards electrophiles due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbon center. Electrophilic attack is more likely to occur at the oxygen atoms of the dioxane ring. However, the development of specialized electrophilic fluorinating reagents has expanded the scope of reactions on electron-rich centers. nih.gov While these reagents are typically used to introduce fluorine, the study of their interaction with already fluorinated centers could reveal novel reactivity patterns. The (phenylsulfonyl)difluoromethyl group, for example, can be introduced via electrophilic reagents and serves as a versatile synthetic handle. cas.cn This suggests that the reactivity of the CF2 group in this compound might be modulated by converting it into a more reactive functional group.

Understanding Reaction Pathways via Computational Methods

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles. researchgate.net For a molecule like this compound, computational methods can offer valuable insights into its conformational preferences and reactivity, which can be challenging to probe experimentally.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface of a reaction involving this compound. researchgate.net This allows for the determination of the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. The structures of transition states, which represent the highest energy point along a reaction coordinate, can be located and characterized. nih.gov

For instance, in a computational study of the conformational isomerization of 5-substituted 1,3-dioxanes, the energy barriers for the chair-to-twist-boat-to-chair interconversion were calculated. researchgate.net A similar approach could be used to study the energy profiles of reactions of this compound, such as ring-opening or reactions with nucleophiles and electrophiles. The presence of the two fluorine atoms would be expected to significantly influence the energies of intermediates and transition states compared to the non-fluorinated analog. A study on 5,5-dinitro-1,3-dioxane (B186992) revealed a single inversion route through a 2,5-twist-form intermediate, with a calculated potential barrier. researchgate.net

The following table presents calculated energy parameters for the inversion of various 5-substituted 1,3-dioxanes, providing a reference for the types of energy barriers that can be expected in such systems. researchgate.net

Table 2: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol) researchgate.net

| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-Isopropyl-1,3-dioxane | 5-t-Butyl-1,3-dioxane | 5-Phenyl-1,3-dioxane |

|---|---|---|---|---|

| Cax | 0.6 | 1.0 | 1.1 | 1.3 |

| 1,4-T | 4.3 | 4.2 | 3.2 | 4.0 |

| 2,5-T | 5.7 | 5.3 | 4.9 | 5.9 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

Solvent can have a profound effect on reaction rates and mechanisms. pitt.edu Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. researchgate.netwikipedia.orgfaccts.deyoutube.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. wikipedia.org

For reactions involving polar or charged species, such as those that might occur with this compound, the choice of solvent can stabilize or destabilize intermediates and transition states, thereby altering the energy profile of the reaction. pitt.edu Computational studies can be used to predict these solvent effects and guide the selection of an appropriate reaction medium to achieve a desired outcome. For example, in a study of the fluorination of a dioxane-substituted isoxazole, tetrahydrofuran (THF) was found to be the optimal solvent, and computational analysis could help to rationalize this observation by examining the solvation energies of the reactants, intermediates, and transition states. academie-sciences.fr

A key advantage of computational chemistry is the ability to perform comparative studies that can isolate the effect of a specific structural modification. By comparing the calculated reaction pathways and energy profiles of this compound with its non-fluorinated counterpart, 1,3-dioxane, the precise influence of the gem-difluoro group on reactivity can be elucidated.

Such a study would likely reveal differences in:

Conformational preferences: The steric and electronic effects of the fluorine atoms may alter the preferred chair conformation of the dioxane ring. researchgate.net

Acidity of adjacent protons: The inductive effect of the fluorine atoms is expected to increase the acidity of the protons at C4 and C6.

Stability of intermediates: The gem-difluoro group would influence the stability of any nearby carbocations or carbanions formed during a reaction.

Activation energies: The energy barriers for various reactions would be different, leading to altered reaction rates and potentially different reaction outcomes.

A comparative conformational analysis of 1,3-dioxane and 1,3-dithiane (B146892) using ab initio methods has shown that both molecules follow similar isomerization routes, but with different energy barriers. researchgate.net A similar computational comparison between this compound and 1,3-dioxane would provide fundamental insights into the role of fluorination in modifying the properties of this important heterocyclic system.

Control of Chemoselectivity and Stereoselectivity in Transformations Involving this compound

The introduction of a geminal difluoro group at the 5-position of the 1,3-dioxane ring significantly influences its conformational behavior and reactivity, thereby providing unique opportunities for controlling chemoselectivity and stereoselectivity in its transformations. Research in this specific area has highlighted the profound impact of the CF₂ group on the stereochemical outcome of synthetic procedures, primarily through stereoelectronic effects that can stabilize certain conformations of the six-membered ring.

The control of stereoselectivity is prominently demonstrated in the synthesis of substituted this compound derivatives. For instance, the diastereoselective synthesis of 4,6-diphenyl-5,5-difluoro-1,3-dioxanes has been reported, starting from racemic anti-2,2-difluoro-1,3-diphenyl-1,3-propanediol. beilstein-journals.orgnih.gov The ketalization of this diol with various ketones proceeds with notable stereocontrol, yielding specific diastereomers of the resulting dioxane.

The stereochemical outcome of these reactions is largely dictated by the conformational preferences of the 1,3-dioxane ring. Like cyclohexane (B81311), 1,3-dioxanes typically adopt a chair conformation to minimize steric strain. thieme-connect.de However, the presence of the electron-withdrawing fluorine atoms at the 5-position introduces significant stereoelectronic interactions. It is anticipated that the CF₂ group can stabilize the conformation of the six-membered ring through interactions between the C-F σ* antibonding orbitals and neighboring C-H σ bonding orbitals. beilstein-journals.orgnih.gov This rigidification of the ring can lead to a higher degree of facial selectivity in reactions involving the dioxane, as one face of the ring may be more sterically accessible or electronically favored for attack by a reagent.

In the synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes, the reaction of the precursor diol with a ketone under acidic conditions leads to the formation of the dioxane ring with the aryl groups occupying specific positions to minimize steric hindrance. The inherent conformational preferences of the fluorinated ring system guide the approach of the reactants, resulting in a diastereoselective transformation.

While the primary focus of existing research has been on the stereoselective synthesis of the this compound ring itself, the principles of conformational control offered by the gem-difluoro group are applicable to subsequent transformations of these molecules. For example, any reaction at the 2-, 4-, or 6-positions of a pre-formed this compound ring would be expected to proceed with a degree of stereoselectivity influenced by the conformationally biased ring. The axial and equatorial positions would exhibit different reactivities due to both steric and stereoelectronic factors.

The control of chemoselectivity in transformations involving this compound is less explored in the current literature. However, the electron-withdrawing nature of the CF₂ group can be expected to modulate the reactivity of adjacent functional groups. For instance, it would decrease the nucleophilicity of the ring oxygens and could influence the acidity of protons at the 4- and 6-positions. Such electronic effects could be exploited to achieve chemoselective reactions in multifunctional molecules containing the this compound moiety.

The following table summarizes the diastereoselective synthesis of two 4,6-diphenyl-5,5-difluoro-1,3-dioxanes from a common precursor.

| Reactant 1 (Diol) | Reactant 2 (Ketal Source) | Product (Dioxane) | Yield (%) | Reference |

|---|---|---|---|---|

| racemic anti-2,2-difluoro-1,3-diphenyl-1,3-propanediol | liquid crystal-like ketone 1 | rac-4,6-diphenyl-5,5-difluoro-1,3-dioxane (rac-3) | 56 | nih.gov |

| racemic anti-2,2-difluoro-1,3-diphenyl-1,3-propanediol | 2,2-dimethoxypropane | rac-2,2-dimethyl-4,6-diphenyl-5,5-difluoro-1,3-dioxane (rac-4) | 62 | nih.gov |

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation of 5,5 Difluoro 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate structural and dynamic properties of 5,5-Difluoro-1,3-dioxane.

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular framework of this compound. Due to the molecule's symmetry, a simplified spectral pattern is expected.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the oxygen atoms (C4 and C6) are chemically equivalent, as are the protons on the carbon atom between the oxygens (C2). The geminal difluoro substitution at the C5 position significantly influences the chemical shifts of neighboring protons through electronic effects. The protons at C4 and C6 would likely appear as a triplet due to coupling with the two fluorine atoms on C5, and the protons at C2 would appear as a singlet.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. It would be expected to show three distinct signals corresponding to the C2, C4/C6, and C5 carbons. The C5 carbon, being directly bonded to two highly electronegative fluorine atoms, would exhibit a signal at a significantly downfield chemical shift and would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The C4 and C6 carbons would also show coupling to the fluorine atoms (²JCF), likely appearing as a triplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Note: Experimental data is not widely available; these are predicted values based on spectroscopic principles.)

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| ¹H | C2-H₂ | ~4.8 | s | - |

| ¹H | C4/C6-H₂ | ~4.0 | t | ³JHF ≈ 2-4 |

| ¹³C | C2 | ~90-95 | s | - |

| ¹³C | C4/C6 | ~65-70 | t | ²JCF ≈ 20-30 |

| ¹³C | C5 | ~115-120 | t | ¹JCF ≈ 240-260 |

¹⁹F NMR for Fluorine Environments and Ring Conformations

¹⁹F NMR spectroscopy is particularly informative for studying fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal would be split into a triplet by the four neighboring equivalent protons on C4 and C6 (³JHF). The chemical shift of the fluorine atoms is sensitive to the electronic environment and the conformation of the dioxane ring.

The magnitude of the fluorine-proton coupling constants can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the six-membered ring.

Dynamic NMR for Characterizing Ring Inversion Processes

The 1,3-dioxane (B1201747) ring is not planar and exists predominantly in a chair conformation. This chair conformation can undergo a ring inversion process, where the axial and equatorial positions interchange. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of such conformational changes.

For this compound, as the temperature is lowered, the rate of ring inversion slows down. If the protons at C4 and C6 become inequivalent (axial vs. equatorial) at low temperatures, the single triplet observed at room temperature would broaden and eventually resolve into two separate signals for the axial and equatorial protons. By analyzing the line shapes of the signals at various temperatures, the energy barrier (activation energy) for the ring inversion process can be calculated. A study on the ring inversion barrier for this compound has been reported, highlighting the influence of the gem-difluoro group on the conformational stability and dynamics of the ring system.

X-ray Crystallography for Solid-State Conformational Analysis

For 1,3-dioxane systems, this technique typically confirms the adoption of a chair conformation. The analysis would precisely determine bond lengths, bond angles, and torsional angles within the ring. The C-F bond lengths and the F-C-F bond angle at the C5 position would be of particular interest, as would the degree of puckering of the dioxane ring. Such data is crucial for validating and refining computational models of the molecule's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra of this compound are expected to be characterized by several key vibrational bands.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds.

C-O Stretching: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, are characteristic of the C-O-C ether linkages within the dioxane ring.

C-F Stretching: Strong and characteristic bands for the C-F bonds are expected in the 1000-1100 cm⁻¹ region. These may overlap with the C-O stretching bands, leading to a complex pattern.

Ring Vibrations: Various ring puckering and deformation modes will appear at lower frequencies in the fingerprint region, which are sensitive to the ring's conformation.

Comparing the IR and Raman spectra can provide additional conformational insights, as the selection rules for the two techniques differ based on molecular symmetry.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| CH₂ Bend/Scissor | 1400 - 1470 | IR, Raman |

| C-O Stretch | 1000 - 1200 | IR (Strong) |

| C-F Stretch | 1000 - 1100 | IR (Strong) |

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₆F₂O₂), the molecular weight is approximately 124.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the 1,3-dioxane ring typically involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules. The presence of the difluoro group would significantly influence the fragmentation pathways, potentially leading to fragments containing the -CF₂- moiety. The relative abundances of the fragment ions create a unique mass spectrum that serves as a molecular fingerprint.

Computational Chemistry and Theoretical Modeling of 5,5 Difluoro 1,3 Dioxane

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the intricacies of 5,5-Difluoro-1,3-dioxane. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in exploring its conformational landscape and electronic characteristics. researchgate.netresearchgate.net DFT functionals like B3LYP, PBE0, and BHandH, paired with various basis sets, have been effectively used to calculate molecular properties. rsc.org

The conformational analysis of 1,3-dioxane (B1201747) derivatives reveals that the chair conformation is generally the most stable. For this compound, quantum chemical calculations confirm that the chair conformer is the global minimum on the potential energy surface. researchgate.netacs.org The process of ring inversion from one chair form to another is a key area of study. Theoretical calculations have shown that this inversion likely proceeds through a twisted-boat intermediate. acs.org

Studies on related 5,5-disubstituted 1,3-dioxanes, such as 5,5-dinitro-1,3-dioxane (B186992), indicate a single inversion route via a 2,5-twist-form intermediate. researchgate.net The energy barriers for these conformational changes can be accurately estimated using computational methods. For instance, the ring inversion barrier in this compound has been a subject of interest in computational studies. acs.org

| Conformer | RHF/6-31G(d) | MP2/6-31G(d)//RHF/6-31G(d) |

|---|---|---|

| Chair (C) | 0.0 | 0.0 |

| 2,5-Twist (2,5-T) | 5.6 | 4.4 |

| 1,4-Twist (1,4-T) | 6.3 | 4.9 |

The electronic structure of this compound is significantly influenced by the presence of the two fluorine atoms. These electronegative atoms create a dipole moment and affect the charge distribution within the molecule. researchgate.net Computational methods are used to analyze the molecular orbitals and electrostatic potential, providing a deeper understanding of its reactivity and interaction with other molecules. rsc.org

Intermolecular interactions, such as hydrogen bonding with solvent molecules like water, can be modeled to understand its behavior in solution. researchgate.net Quantum chemical calculations have been employed to study the formation and stability of 1,3-dioxane complexes with water molecules. researchgate.net These studies reveal that such interactions can influence the conformational preferences and energy barriers of the dioxane ring. researchgate.net The introduction of a CF₂ group can also stabilize the conformation of the six-membered ring through stereoelectronic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior and conformational flexibility of the dioxane ring. These simulations can reveal the pathways and timescales of conformational transitions, complementing the static picture provided by quantum chemical calculations. frontiersin.org

While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, the methodology is widely applied to similar cyclic molecules to understand their dynamic properties in various environments. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental data. For this compound, this includes the calculation of NMR chemical shifts and spin-spin coupling constants. rsc.org DFT methods, particularly with the BHandH functional, have shown good accuracy in predicting one-bond fluorine-carbon and two-bond fluorine-fluorine coupling constants. rsc.org

The calculated values for various coupling constants can be compared with experimental NMR spectra to confirm the molecular structure and conformational preferences. rsc.orgacs.org For example, the temperature dependence of NMR spectra can be used to determine the energy barrier for ring inversion, and these experimental values can be compared with theoretical predictions. acs.org

| Coupling Constant | Experimental Value | Calculated Value (BHandH/s) |

|---|---|---|

| ¹J(C,F) | - | -245.6 |

| ²J(F,F) | - | -253.0 |

| ²J(H,F) | - | 54.0 |

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving 1,3-dioxane derivatives. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the pathways of chemical transformations. researchgate.netsemanticscholar.org For instance, the acid-catalyzed isomerization of 5,5-dimethyl-1,3-dioxane (B27643) has been studied using quantum chemical methods to determine the reaction mechanism and activation energies. semanticscholar.org

These computational approaches can predict the feasibility of a proposed reaction mechanism and guide the design of new synthetic routes. researchgate.netnih.gov The study of protonated 1,3-dioxane and its subsequent reactions can be modeled to understand the role of catalysts and reaction conditions. researchgate.net

Integration of Experimental and Theoretical Data for Comprehensive Understanding

A comprehensive understanding of this compound is best achieved through the integration of experimental and theoretical data. researchgate.netnih.gov Experimental techniques like NMR spectroscopy provide valuable information about the molecule's structure and dynamics, which can be interpreted and rationalized using computational models. researchgate.net For example, discrepancies between experimental and calculated spectroscopic parameters can lead to refinements in the theoretical models. rsc.org

The combination of experimental data with high-level quantum chemical calculations and molecular dynamics simulations provides a powerful synergy for characterizing the structural, electronic, and reactive properties of this compound. researchgate.netnih.govfrontiersin.org This integrated approach is essential for advancing our knowledge of fluorinated organic compounds and their applications. nih.gov

Advanced Applications and Materials Science Incorporating 5,5 Difluoro 1,3 Dioxane Derivatives

Chiral Dopants in Liquid Crystal Displays and Related Materials

Chiral dopants are essential components in modern liquid crystal displays (LCDs), where they induce a helical twist in the nematic phase, leading to the formation of a cholesteric phase. This helical structure is the basis for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs. acs.orgaps.org The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which describes the ability of the dopant to induce a helical structure in a nematic host. acs.orgaps.org Derivatives of 5,5-difluoro-1,3-dioxane have been investigated as a novel class of chiral dopants, exhibiting promising structure-property relationships. acs.orgaps.org

The relationship between the molecular structure of a chiral dopant and its HTP is a complex but crucial aspect of designing new liquid crystal materials. For derivatives of this compound, several key structural features have been identified as significant influencers of their chiral induction efficiency.

Furthermore, the conformational rigidity of the chiral dopant plays a critical role. Low conformational flexibility is considered a key parameter for achieving a high HTP. beilstein-journals.org It is hypothesized that the introduction of the gem-difluoro group at the 5-position of the dioxane ring could stabilize the chair conformation of the six-membered ring through stereoelectronic interactions, thereby rigidifying the structure. aps.org This rigidity helps to maintain a well-defined chiral shape, which is more effective at inducing a uniform helical twist in the liquid crystal medium.

In a study of enantiomerically pure acetals derived from anti-2,2-difluoro-1,3-diols, a long-term goal was to establish a comprehensive structure-property relationship by modifying the aryl and/or acetal (B89532) moieties of the 4,6-diheteroaryl-5,5-difluoro-1,3-dioxane structure. aps.org This systematic approach aims to elucidate the role of fluorine and other substituents on the physical properties of these chiral dopants, comparing them to their non-fluorinated analogs. aps.org

The HTP of this compound-based chiral dopants has been shown to be significantly influenced by both their molecular structure and the properties of the nematic host mixture. The ability of these dopants to induce a chiral pitch in the nematic host is a direct measure of their effectiveness.

The nature of the liquid crystal host mixture also has a profound effect on the measured HTP. For the same chiral dopant, the HTP can be significantly different in host mixtures of varying polarity. For instance, in a more polar liquid crystal host, the HTP of certain 4,6-diaryl-5,5-difluoro-1,3-dioxane derivatives was found to be twice as high as in a less polar host. aps.org This dependence on the host medium underscores the importance of considering the intermolecular interactions between the dopant and the host molecules when designing liquid crystal compositions.

| Compound | Configuration | Liquid Crystal Host | HTP (μm⁻¹) |

|---|---|---|---|

| (R,R)-3 | (R,R) | Host 1 | -16 |

| Host 2 | -38 | ||

| (S,S)-3 | (S,S) | Host 1 | +16 |

| Host 2 | Data not available | ||

| (R,R)-4 | (R,R) | Host 1 | -8 |

| Host 2 | -15 | ||

| (S,S)-4 | (S,S) | Host 1 | +8 |

| Host 2 | Data not available |

Advanced Intermediates in Organic Synthesis for Complex Fluorine-Containing Molecules

The 1,3-dioxane (B1201747) ring is a common motif in organic synthesis, often used as a protecting group for 1,3-diols or carbonyl compounds. academie-sciences.fr The introduction of geminal fluorine atoms at the 5-position creates a unique building block that can serve as an advanced intermediate in the synthesis of more complex fluorine-containing molecules. The stability of the C-F bond and the specific stereoelectronic effects of the difluoromethylene group can be leveraged to achieve desired chemical transformations.

One notable example of the utility of a related 1,3-dioxane derivative is in the synthesis of bioactive fluorinated isoxazoles. A 5-(1,3-dioxan-2-yl)-3-phenylisoxazole was used as a key intermediate in the formal synthesis of a compound that increases the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). tandfonline.com In this synthesis, the 1,3-dioxane moiety serves as a masked aldehyde. After a direct fluorination of the isoxazole (B147169) ring, the acetal was deprotected under acidic conditions to reveal the aldehyde, which is a versatile functional group for further elaboration. tandfonline.com This demonstrates the potential of the 1,3-dioxane ring system to serve as a stable platform for carrying out transformations on other parts of the molecule before being converted into a more reactive functional group.

While direct examples of this compound as an intermediate in the synthesis of complex molecules beyond the chiral dopants mentioned earlier are not widely reported in the literature, its potential is evident. The this compound scaffold can be seen as a synthetic equivalent of 2,2-difluoropropane-1,3-diol, a valuable fluorinated building block. The dioxane can be formed from this diol and an appropriate aldehyde or ketone, and it can also be hydrolyzed to regenerate the diol. This protecting group strategy allows for the manipulation of other functional groups in the molecule under conditions that might not be compatible with free diols.

The synthesis of fluorinated compounds is a rapidly growing area of research, particularly in the fields of medicinal and materials chemistry. nih.gov The development of novel synthetic methodologies that utilize fluorinated building blocks like this compound is crucial for accessing new chemical space and creating molecules with enhanced properties.

Exploration in Functional Materials Beyond Liquid Crystals (e.g., Organic Solar Cells)

The unique properties imparted by fluorine substitution, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for a wide range of functional materials beyond liquid crystals. nih.govresearchgate.net While the application of this compound derivatives in these areas is still in its exploratory phase, the known benefits of incorporating fluorine into organic materials suggest several potential avenues for research.

In the field of organic electronics, fluorination of conjugated polymers and small molecules is a common strategy to tune their electronic properties, such as the HOMO and LUMO energy levels. rsc.org This can lead to improved performance in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The strong electron-withdrawing nature of fluorine can lower both the HOMO and LUMO levels, which can enhance electron injection and improve the stability of the material against oxidative degradation. rsc.org While there are no specific reports on the use of this compound in OSCs, the incorporation of fluorinated heterocyclic moieties into the side chains of polymers or as building blocks in small molecule donors or acceptors could be a viable strategy to fine-tune the electronic properties and morphology of the active layer in these devices. acs.org

Furthermore, the synthesis of fluorinated polyurethanes has been explored for high-performance materials with good thermal and chemical stability. nih.gov The this compound moiety, potentially derived from 2,2-difluoropropane-1,3-diol, could be incorporated into the soft or hard segments of polyurethanes to tailor their properties for specific applications in aerospace, biomedical, or other demanding fields. nih.gov

Bioisosteric Applications (Conceptual Framework)

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. mdpi.com The goal of bioisosteric replacement is to modulate the potency, selectivity, metabolic stability, or pharmacokinetic properties of a lead compound. Fluorine and fluorine-containing groups are frequently used as bioisosteres due to their unique properties.

The this compound moiety can be conceptually viewed as a potential bioisostere for several common functional groups. The gem-difluoromethylene (CF2) group is a well-established bioisostere of a carbonyl group (C=O). researchgate.net Both groups are polarized, with the carbon atom being electrophilic, but the CF2 group is non-planar and can act as a hydrogen bond acceptor, whereas the carbonyl group is planar and a strong hydrogen bond acceptor. The replacement of a carbonyl group with a CF2 group can lead to improved metabolic stability by blocking oxidation at that position.

In the context of the this compound ring, the entire moiety could serve as a bioisosteric replacement for other cyclic systems or acyclic fragments in a drug molecule. The dioxane ring itself imposes a certain conformational constraint on the molecule, which can be beneficial for binding to a biological target. The introduction of the gem-difluoro group at the 5-position further influences the ring's conformation and electronic properties. The two fluorine atoms create a local dipole moment and can act as weak hydrogen bond acceptors.

While there are no specific examples in the literature of this compound being used as a bioisostere in a marketed drug, the conceptual framework for its application is sound, based on the established principles of bioisosterism and the known effects of fluorine in medicinal chemistry.

Future Directions and Emerging Research Avenues in 5,5 Difluoro 1,3 Dioxane Chemistry

Development of Novel Synthetic Strategies for Accessing Architecturally Complex Derivatives

The next frontier in the chemistry of 5,5-difluoro-1,3-dioxane is the development of synthetic methodologies to construct more elaborate and functionally diverse derivatives. Current research focuses on moving beyond simple substitutions to create intricate, three-dimensional structures for applications in medicinal chemistry and materials science.

One promising direction is the diastereoselective synthesis of substituted dioxanes. For instance, methods for preparing enantiomerically pure 4,6-diaryl-5,5-difluoro-1,3-dioxanes have been developed, starting from racemic 2,2-difluoro-1,3-diphenyl-1,3-propanediol. These strategies allow for the separation of diastereomers and their subsequent resolution into distinct enantiomers, which is critical for applications that depend on specific stereochemistry, such as chiral dopants in liquid crystals.

Furthermore, inspiration can be drawn from synthetic advancements in related fluorinated heterocycles. Methodologies for the direct, late-stage fluorination of complex molecules containing a 1,3-dioxane (B1201747) moiety are being explored. academie-sciences.fr One such study achieved the direct C-4 fluorination of 3,5-disubstituted isoxazoles bearing a 5-(1,3-dioxan-2-yl) group using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. academie-sciences.fr This approach, which can be performed on a gram scale, demonstrates the feasibility of introducing fluorine atoms into dioxane-containing scaffolds at a late stage, opening pathways to novel derivatives that can be further functionalized after deprotection of the acetal (B89532). academie-sciences.fr

Future strategies will likely focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C4 and C6 positions of the dioxane ring, providing access to a wider range of chiral building blocks.

Multi-component Reactions: Designing one-pot reactions that combine the this compound core with multiple other components to rapidly build molecular complexity.

Post-functionalization: Exploring versatile reactions to modify the dioxane ring itself or substituents attached to it, enabling the creation of libraries of compounds from a common intermediate. For example, adapting transition metal-catalyzed cross-coupling reactions to functionalize positions on aryl groups attached to the dioxane core. nih.govnih.gov

Advanced Computational Predictions and Machine Learning Applications in Fluorinated Systems

The rational design of complex fluorinated molecules is often hampered by the subtle and sometimes counterintuitive effects of fluorine on molecular properties. Advanced computational chemistry and the burgeoning field of machine learning (ML) are set to revolutionize how researchers approach the design and synthesis of this compound derivatives.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are crucial for understanding the conformational preferences of the 1,3-dioxane ring. researchgate.netresearchgate.net The introduction of the gem-difluoro group at the C5 position significantly alters the ring's electronic structure and conformational energy landscape. Computational studies can accurately predict bond lengths, bond angles, and the energy barriers between different conformers (e.g., chair, twist-boat), providing invaluable insights into the molecule's stability and reactivity. researchgate.net This predictive power allows for the in silico screening of potential derivatives, prioritizing synthetic targets with desired three-dimensional shapes and electronic properties. nih.govmdpi.com

Machine Learning: Machine learning is emerging as a powerful tool to navigate the complex parameter space of chemical reactions and predict molecular properties with high accuracy and speed. nih.govnih.gov In the context of fluorinated systems, ML models are being trained to:

Predict Reactivity: Forecast the outcome and yield of fluorination reactions by learning from large datasets of experimental results. For example, ML models can predict the fluorination strength of various electrophilic N–F reagents. rsc.org

Forecast Spectroscopic Data: Accelerate characterization by predicting NMR chemical shifts and coupling constants for novel fluorinated compounds, aiding in structure elucidation. scispace.com

Estimate Physicochemical Properties: Predict properties like solubility, lipophilicity, and metabolic stability for drug discovery applications, allowing for the rapid evaluation of virtual compound libraries.

The table below summarizes potential applications of different machine learning models in the context of fluorinated chemistry.

| Machine Learning Model | Application in Fluorinated Chemistry | Potential Impact on this compound Research |

|---|---|---|

| Random Forest (RF) | Predicting reaction yields and identifying optimal reaction conditions. researchgate.net | Accelerates the discovery of efficient synthetic routes to complex derivatives. |

| Gradient Boosting Regressor (GBR) | Predicting DFT-computed NMR parameters for complex structures. scispace.com | Facilitates rapid structural confirmation of newly synthesized compounds. |

| Neural Networks (NN) | Predicting the relative power of fluorinating reagents; modeling structure-activity relationships (SAR). rsc.org | Guides the rational design of novel derivatives with targeted biological or material properties. |

| Support Vector Machine (SVM) | Classifying molecules based on activity or selectivity (e.g., active vs. inactive). researchgate.net | Enables high-throughput virtual screening of potential drug candidates or functional materials. |

Expanding the Scope of Catalytic Transformations Involving this compound

Catalysis offers the most efficient and elegant path to molecular complexity. Future research will increasingly focus on developing novel catalytic transformations that utilize the this compound unit either as a substrate or as a directing group.

A key area of exploration is the selective activation and functionalization of the C–F bonds within the difluoromethylene group. While these bonds are notoriously strong and inert, recent breakthroughs in transition-metal catalysis have shown that C(sp³)–F bond activation is achievable. nih.gov Catalytic systems based on fluorophilic elements like boron Lewis acids or transition metals such as palladium, nickel, or rhodium could potentially be developed to replace one fluorine atom with another functional group, opening up a new dimension of chemical space. nih.govnih.govmdpi.comacs.org

Another avenue is the development of catalytic reactions on substituents attached to the dioxane ring. The dioxane core, with its strong dipole moment and defined conformational bias, could act as a directing group to influence the regio- or stereoselectivity of reactions at remote sites. For example, catalytic hydrofunctionalization reactions on derivatives containing unsaturated bonds could be guided by the electronic or steric influence of the fluorinated ring. researchgate.netmdpi.com

Future catalytic strategies may include:

Photocatalysis: Using visible light to generate reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. sciencedaily.com

Enzymatic Catalysis: Employing engineered enzymes for highly selective transformations, such as asymmetric reductions or oxidations of dioxane derivatives.

Tandem Catalysis: Designing sequential catalytic reactions where the this compound product of one step becomes the substrate for the next, streamlining the synthesis of complex molecules.

Designing New Functional Materials with Tailored Macroscopic Properties

The unique combination of polarity, rigidity, and chemical stability imparted by the this compound moiety makes it an attractive building block for the design of advanced functional materials.

Liquid Crystals: A significant emerging application is in the field of liquid crystals (LCs). researchgate.netnih.gov The introduction of fluorine into LC molecules is a well-established strategy to tune key properties such as dielectric anisotropy, viscosity, and mesophase behavior. bohrium.commdpi.com Chiral derivatives of 4,6-diaryl-5,5-difluoro-1,3-dioxane have been synthesized and evaluated as chiral dopants for nematic liquid crystal hosts. These dopants induce a helical twist in the LC phase, a property quantified by the Helical Twisting Power (HTP). The rigid and polar nature of the difluorodioxane core can lead to high HTP values, which are in demand for applications like super-twisted nematic (STN) displays and polymer-stabilized blue phase LCDs. The conformational rigidity of the six-membered ring, potentially enhanced by stereoelectronic interactions involving the C-F bonds, is a key factor in the efficient transfer of chirality to the bulk LC medium.

Fluorinated Polymers: Incorporating the this compound unit into polymer backbones or as a side chain is another promising research direction. Fluorinated polymers are renowned for their exceptional properties, including:

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

High Thermal and Chemical Stability: Making them suitable for applications in harsh environments.

Low Refractive Index and UV Absorbance: Useful for optical applications, such as coatings and advanced photolithography. clarkson.edu

By synthesizing polymers containing the this compound motif, researchers could create new materials with tailored macroscopic properties. For example, block copolymers containing a fluorinated dioxane segment could self-assemble into ordered nanostructures, creating surfaces with controlled wettability or friction. clarkson.edu The polarity of the difluoromethylene group could also be exploited to create materials with specific dielectric properties for use in electronics or energy storage.

Q & A

Q. What are the common synthetic routes for preparing 5,5-Difluoro-1,3-dioxane derivatives?

A widely used method involves acid-catalyzed condensation of diols with aldehydes. For example, 2-isopropyl-5,5-difluoro-1,3-dioxane was synthesized by reacting 1,3-diols with isobutyraldehyde using p-toluenesulfonic acid as a catalyst. The reaction employs a Dean-Stark trap to remove water, ensuring high yields. Purification via glpc (gas-liquid partition chromatography) with Carbowax 20M columns is recommended for isolating pure products .

Q. How can NMR spectroscopy characterize the structural and electronic properties of this compound?

NMR is critical for analyzing fluorine environments, as geminal fluorines exhibit distinct splitting patterns. For instance, axial and equatorial fluorine atoms in 5,5-difluoro derivatives show separate signals at low temperatures, which coalesce at higher temperatures due to ring puckering dynamics. NMR complements this by resolving proton environments adjacent to fluorine substituents. Chemical shifts and coupling constants (, ) provide insights into conformation and electronic effects .

Q. What computational methods are suitable for predicting the electronic structure of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) is effective. These methods accurately predict spin-spin coupling constants () and conformational energies. Validation against experimental NMR data (e.g., low-temperature spectra) ensures model reliability .

Advanced Research Questions

Q. How can variable-temperature NMR resolve dynamic conformational equilibria in this compound?

VT-NMR experiments track temperature-dependent chemical shift averaging. For example, below the coalescence temperature (~200 K), axial and equatorial fluorines in this compound exhibit separate signals. Above this temperature, signals merge due to rapid ring inversion. Activation energy () for the process can be calculated using the Eyring equation .

Q. What strategies optimize reaction conditions for synthesizing substituted 5,5-Difluoro-1,3-dioxanes?